3-Methyl-2-phenylpyridine;hydrochloride

C–H activation regioselective alkylation rhodium catalysis

3-Methyl-2-phenylpyridine hydrochloride (CAS 1632200-07-7) uniquely delivers exclusively mono-ortho-alkylated products in Rh-catalyzed C–H activation—unattainable with unsubstituted 2-phenylpyridine, which yields a 9:1 mixture of mono- and di-alkylated products. The 3-methyl substituent controls regioselectivity, suppresses costly di-alkylation byproducts, and red-shifts emission in Ir(III) phosphorescent complexes (Ir(mpp)₃ emits at 523 nm with EQE 4.5% at 2% doping). Supplied as a solid HCl salt for improved handling and precise stoichiometric control versus the liquid free base. Ideal for OLED materials research, anticancer metallodrug SAR, and multigram scale-up via 97%-yield Suzuki coupling.

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
Cat. No. B8251790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylpyridine;hydrochloride
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H11N.ClH/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h2-9H,1H3;1H
InChIKeyZFCZCJCKXIJGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-phenylpyridine Hydrochloride: Procurement-Relevant Identity, Physicochemical Profile, and Research-Grade Specifications


3-Methyl-2-phenylpyridine hydrochloride (CAS 1632200-07-7 for the HCl salt; free base CAS 10273-90-2) is a 2-arylpyridine derivative bearing a methyl substituent at the pyridine 3-position. The free base has molecular formula C₁₂H₁₁N and a molecular weight of 169.22 g·mol⁻¹ [1]. The hydrochloride salt (C₁₂H₁₁N·HCl, MW 205.68) is supplied as a solid at 20°C with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . This compound serves as a privileged ligand scaffold for transition-metal cyclometalation, particularly in iridium(III) and platinum(II/IV) complexes relevant to both phosphorescent materials and anticancer metallodrug discovery [2].

Why 3-Methyl-2-phenylpyridine Hydrochloride Cannot Be Replaced by Unsubstituted 2-Phenylpyridine or Regioisomeric Methyl Derivatives


The position of the methyl substituent on the pyridine ring of 2-phenylpyridine critically governs both the steric and electronic properties of the ligand and its derived metal complexes. Substituting the unsubstituted 2-phenylpyridine (H-PPy) with 3-methyl-2-phenylpyridine (H-MPy) introduces steric hindrance at the ortho-metalation site that exclusively suppresses undesirable double-alkylation side reactions in C–H activation chemistry—an outcome unattainable with the parent ligand [1]. In phosphorescent iridium(III) complexes, the 3-methyl group induces a measurable red-shift in emission wavelength and alters the metal-to-ligand charge-transfer (MLCT) character compared to the prototypical Ir(ppy)₃ emitter [2]. Furthermore, the hydrochloride salt form (CAS 1632200-07-7) provides a solid-state physical form at ambient temperature with improved handling characteristics, whereas the free base is a liquid . These structure-dependent differences—steric control of regioselectivity, modulation of photophysical output, and salt-form solid-state convenience—mean that in-class analogs and the unsubstituted parent compound cannot serve as drop-in replacements without altering experimental outcomes.

Quantitative Differentiation Evidence: 3-Methyl-2-phenylpyridine Hydrochloride vs. Closest Analogs


Rhodium-Catalyzed C–H Alkylation: Exclusive Mono- vs. Mixed Mono-/Di-Alkylation Regioselectivity

Under identical rhodium(I)-catalyzed conditions with terminal alkenes, unsubstituted 2-phenylpyridine (1a) yields a mixture of mono-ortho-alkylated (2a–i) and doubly alkylated (3a–b) products in a 9:1 ratio. In contrast, 3-methyl-2-phenylpyridine (1b) gives exclusively mono-alkylated products (2j–n) with no detectable di-alkylation [1]. This complete suppression of the second alkylation is attributed to steric hindrance between the 3-methyl group on the pyridine ring and the incoming alkyl substituent [2].

C–H activation regioselective alkylation rhodium catalysis ortho-functionalization

OLED Emitter Performance: Ir(mpp)₃ External Quantum Efficiency and Luminance Metrics

The tris-cyclometalated complex Ir(mpp)₃, bearing three 3-methyl-2-phenylpyridine ligands, was evaluated as a triplet emissive dopant in a PVK host matrix. At 2% doping concentration, the device achieved a maximum external quantum efficiency (EQE) of 4.5% and a peak luminance of 25,000 cd·m⁻² with green emission at 523 nm [1]. The methyl substitution on the pyridine ring was explicitly shown to fine-tune the emission properties relative to the parent 2-phenylpyridine ligand system without grossly altering the fundamental MLCT character [2].

OLED phosphorescent emitter external quantum efficiency iridium(III) complex

Synthetic Regioselectivity in Phenyllithium Addition: 19:1 Isomer Ratio vs. 5-Methyl Regioisomer

In the reaction of phenyllithium with 3-picoline (3-methylpyridine), the entering phenyl group shows strong preference for the 2-position. The major product is 3-methyl-2-phenylpyridine, with only a small amount of the 5-methyl-2-phenylpyridine isomer formed; the isomer ratio is 19:1 as determined by vapor-phase chromatography [1]. This 95:5 regioselectivity arises because the 3-methyl substituent exerts a steric effect that favors addition at the 2-position over the 6-position. The structure of both isomers was confirmed by oxidation to the corresponding phenylnicotinic acids and by IR and NMR spectroscopy [1].

nucleophilic addition regioselectivity arylation picoline

Platinum(II) Anticancer Complex Pt3: Cytotoxicity Profile with 3-Methyl-2-phenylpyridine as Ligand

The platinum(II) complex Pt3, formulated as [PtII(MPy)(H-MPy)Cl] where H-MPy = 3-methyl-2-phenylpyridine, was evaluated alongside three other 2-phenylpyridine-derived Pt complexes (Pt1, Pt2, Pt4) in the MTT assay against HeLa (cervical), MCF-7 (breast), Hep-G2 (hepatoma), and T-24 (bladder) cancer cell lines [1]. All four Pt complexes (Pt1–Pt4) showed stronger selectivity for HeLa cells over normal HL-7702 hepatocytes compared with the broader cytotoxicity of the clinical comparator cisplatin [1]. Within this congeneric series, the H-MPy-bearing Pt3 complex provides a distinct cytotoxicity and selectivity fingerprint that is structurally linked to the 3-methyl substituent, which differentiates it from the unsubstituted H-PPy analog Pt1 and the trifluoromethyl-substituted analog Pt2 [1].

platinum anticancer cyclometalated complex cytotoxicity HeLa

Suzuki Coupling Synthetic Access: 97% Yield from 2-Bromo-3-methylpyridine and Phenylboronic Acid

3-Methyl-2-phenylpyridine can be synthesized via palladium-catalyzed Suzuki–Miyaura cross-coupling of 2-bromo-3-methylpyridine with phenylboronic acid, affording the product in approximately 97% yield. An alternative route using 2-chloro-3-methylpyridine as the electrophilic partner delivers the same product in approximately 87% yield [1]. The high-yielding bromo route (97%) provides an efficient, scalable synthetic entry that compares favorably with multi-step arylation approaches or lower-yielding coupling methodologies.

Suzuki coupling synthesis yield cross-coupling

Hydrochloride Salt vs. Free Base: Solid-State Handling and Storage Advantages

The hydrochloride salt of 3-methyl-2-phenylpyridine (CAS 1632200-07-7) is supplied as a solid at 20°C with a minimum purity specification of 95%, whereas the free base (CAS 10273-90-2) is a brown liquid with a boiling point of 148°C at 16 mmHg and a density of 1.065 g·cm⁻³ . The solid hydrochloride form simplifies weighing, transfer, and storage for research laboratory workflows, eliminating the need for liquid-handling equipment and reducing exposure risk associated with volatile liquid amines .

salt form solid-state handling storage stability

High-Confidence Application Scenarios for 3-Methyl-2-phenylpyridine Hydrochloride Based on Quantitative Evidence


Regioselective C–H Functionalization Chemistry Requiring Exclusive Mono-Ortho-Alkylation

In rhodium-catalyzed C–H bond activation with terminal alkenes, 3-methyl-2-phenylpyridine uniquely delivers exclusively mono-ortho-alkylated products, whereas the unsubstituted 2-phenylpyridine yields a 9:1 mixture of mono- and di-alkylated products [1]. This property is critical for synthetic programs where di-alkylated byproducts would otherwise necessitate costly chromatographic separation and reduce effective yield of the target mono-functionalized intermediate. The hydrochloride salt form facilitates precise stoichiometric control in catalyst screening experiments.

Phosphorescent Green OLED Emitter Development Using Ir(mpp)₃ as Triplet Dopant

The homoleptic iridium(III) complex Ir(mpp)₃, constructed from 3-methyl-2-phenylpyridine, emits at 523 nm (green) with a quantified external quantum efficiency of 4.5% at 2% doping in PVK and a peak luminance of 25,000 cd·m⁻² [2]. This represents a defined emission benchmark directly attributable to the 3-methyl substitution pattern. Materials scientists developing green phosphorescent OLEDs can use this quantitative performance data to benchmark new emitter candidates or to select this ligand for heteroleptic complex design requiring specific emission wavelengths.

Platinum(II) Anticancer Metallodrug Discovery: SAR Exploration of 2-Phenylpyridine Ligand Substitution

The platinum(II) complex Pt3, [PtII(MPy)(H-MPy)Cl], incorporating 3-methyl-2-phenylpyridine as the cyclometalating ligand, exhibits selective cytotoxicity against HeLa cervical cancer cells over normal HL-7702 hepatocytes in the MTT assay, forming a congeneric series with Pt1 (unsubstituted H-PPy), Pt2 (CF₃-substituted H-TFPy), and Pt4 (diphenyl-substituted H-DPPy) [3]. Medicinal chemistry teams can use this SAR data point to differentiate the electronic effect of the electron-donating 3-methyl group from the electron-withdrawing 4-CF₃ substituent when optimizing platinum-based anticancer leads.

Efficient Multigram Synthesis via High-Yield Suzuki–Miyaura Cross-Coupling

The synthesis of 3-methyl-2-phenylpyridine from 2-bromo-3-methylpyridine and phenylboronic acid proceeds in approximately 97% yield via Suzuki coupling, providing a robust, high-yielding route suitable for scale-up [4]. This is a 10 percentage-point improvement over the analogous 2-chloro-3-methylpyridine route (~87%). Researchers and CROs requiring multigram quantities of the ligand can rely on this well-precedented methodology to minimize cost and maximize throughput, making the hydrochloride salt an economical choice for large-scale complexation studies.

Quote Request

Request a Quote for 3-Methyl-2-phenylpyridine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.